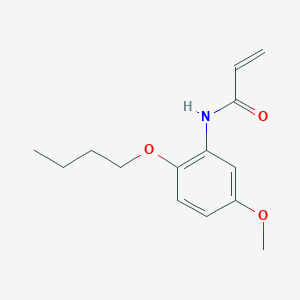![molecular formula C18H19N3O3S B2432844 N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-16-7](/img/structure/B2432844.png)
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSB-0739 is a small molecule inhibitor that targets the protease activity of the SARS-CoV-2 virus, which is responsible for causing COVID-19.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide derivatives have been synthesized and studied for their antibacterial activities. The research by Khalid et al. (2016) demonstrated that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The study involved the synthesis of N-substituted derivatives and their structural elucidation using spectroscopic methods. The antibacterial screening indicated their potential as antibacterial agents, with specific compounds showing marked potency against target organisms like Escherichia coli and Staphylococcus aureus (Khalid et al., 2016).
Enzyme Inhibition
Compounds derived from N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide have also been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Khalid et al. (2014) synthesized a series of these derivatives and screened them for AChE and BChE enzyme inhibition activities. Molecular docking was performed to analyze the binding interactions with AChE and BChE human proteins. The study revealed that the synthesized compounds exhibit excellent inhibitory potential, making them promising candidates for therapeutic interventions targeting these enzymes (Khalid et al., 2014).
Antioxidant Capacity and Structure-Activity Relationship
Sulfonyl hydrazone and piperidine rings are significant in medicinal chemistry due to their potential biological activities. Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone with piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. The study provided insights into the structure-activity relationship, indicating that certain compounds exhibited substantial lipid peroxidation inhibitory activity and free radical scavenging capacity. The electronic and structural characteristics, along with density functional studies of the newly synthesized compounds, were reported for a better understanding at the molecular level (Karaman et al., 2016).
Anticancer and Molecular Docking Studies
The potential usage of benzene sulfonamide derivatives as anticancer agents was explored in a study by Mohamed et al. (2022). They synthesized a series of new sulfonamide drugs and characterized them using spectral techniques. The study involved molecular docking to analyze the binding energy between the ligands and receptor against human breast cancer cells. The results indicated potent anticancer effects against MCF-7 breast carcinoma cell lines, emphasizing the significance of these compounds in cancer research (Mohamed et al., 2022).
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(15-7-3-1-4-8-15)20-19-16-11-13-21(14-12-16)25(23,24)17-9-5-2-6-10-17/h1-10H,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLNLJTZSEMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

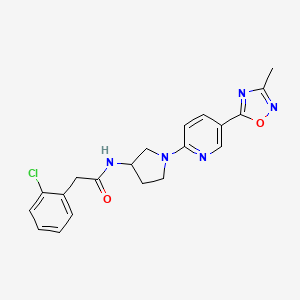
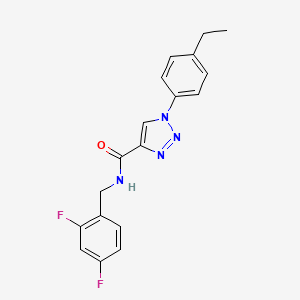
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
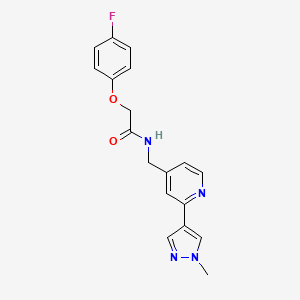
methanone](/img/structure/B2432766.png)
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
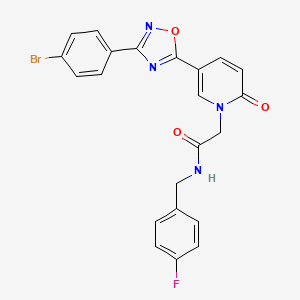
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
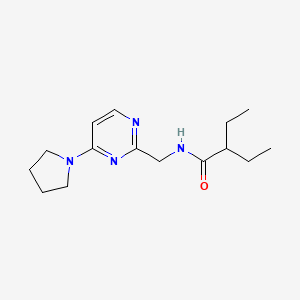
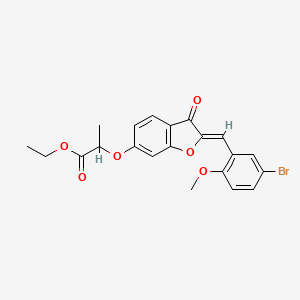
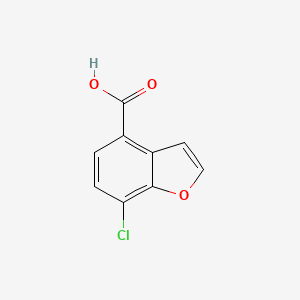
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
